molecular formula C26H22FN5O3 B2765769 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1189889-09-5

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2765769
CAS No.: 1189889-09-5
M. Wt: 471.492
InChI Key: ZWTGILAWGKKTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22FN5O3 and its molecular weight is 471.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Researchers have developed methods to synthesize derivatives related to the compound , focusing on the triazoloquinoxaline moiety, which is crucial for biological activity. For instance, Fathalla (2015) described the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling and azide coupling methods, showcasing a pathway to attach amino acid derivatives to the triazoloquinoxaline structure for potential therapeutic applications (Fathalla, 2015).

Biological Activities and Applications

Several studies have highlighted the diverse biological activities of triazoloquinoxaline derivatives, suggesting potential research applications:

  • Anticancer Activity : A study by Reddy et al. (2015) synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This research opens avenues for the development of new anticancer agents based on structural modifications of the triazoloquinoxaline core (Reddy et al., 2015).

  • Antimicrobial Activity : Badran et al. (2003) investigated fused triazolo and ditriazoloquinoxaline derivatives for antimicrobial and antifungal activities, finding potent antibacterial activity in certain compounds. This suggests the potential for developing new antimicrobial agents from triazoloquinoxaline derivatives (Badran et al., 2003).

  • Inotropic Activity : Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, evaluating their positive inotropic activity. Some compounds showed favorable activity, indicating potential for heart failure treatment research (Zhang et al., 2008).

Properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O3/c1-15-10-16(2)12-19(11-15)35-25-24-30-31(14-23(33)28-18-9-8-17(3)20(27)13-18)26(34)32(24)22-7-5-4-6-21(22)29-25/h4-13H,14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTGILAWGKKTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.